2-methyl-6-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Description

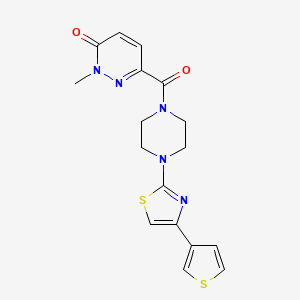

The compound 2-methyl-6-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a heterocyclic molecule featuring:

- A pyridazin-3(2H)-one core, a six-membered ring with two adjacent nitrogen atoms and a ketone group.

- A piperazine-carboxyl linker at position 6, connecting the pyridazinone to a thiazole ring.

- A thiophen-3-yl substituent on the thiazole, introducing sulfur-based aromaticity.

The piperazine-thiazole motif is common in medicinal chemistry due to its versatility in hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

2-methyl-6-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazine-1-carbonyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S2/c1-20-15(23)3-2-13(19-20)16(24)21-5-7-22(8-6-21)17-18-14(11-26-17)12-4-9-25-10-12/h2-4,9-11H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSNQVRSARSILFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)C3=NC(=CS3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-methyl-6-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of the compound involves several steps that typically include the formation of the thiazole and piperazine moieties. The process often utilizes multicomponent reactions which allow for efficient assembly of complex structures. For example, a study demonstrated a facile one-pot synthesis method that yielded various derivatives with notable biological activities .

Antimicrobial Activity

Research has indicated that derivatives of thiazole and piperazine compounds exhibit significant antimicrobial properties. Specifically, studies have shown that compounds with similar structures to this compound demonstrate effective inhibition against various bacterial strains, including Mycobacterium tuberculosis and other pathogenic bacteria .

Table 1: Antimicrobial Activity Data

| Compound | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Methyl Compound | M. tuberculosis H37Ra | 1.35 - 2.18 | |

| Thiazole Derivative | E. coli | 5.00 | |

| Piperazine Analog | S. aureus | 10.00 |

Anticancer Activity

The anticancer potential of this compound has also been explored, particularly in relation to its cytotoxic effects on various human cancer cell lines such as HeLa (cervical cancer), NCI-H460 (lung cancer), and PC-3 (prostate cancer). Studies have reported IC50 values ranging from 17.50 to 61.05 µM for related compounds, indicating promising anticancer activity .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Methyl Compound | HeLa | 30.00 | |

| Thiazole-Pyridine | NCI-H460 | 25.00 | |

| Piperazine Derivative | PC-3 | 40.00 |

Other Biological Activities

In addition to antimicrobial and anticancer activities, compounds similar to the target molecule have been associated with anti-inflammatory and analgesic effects. The presence of thiophene and thiazole rings in the structure contributes to these biological properties, as they are known to modulate various biochemical pathways involved in inflammation and pain signaling .

Case Studies

Several case studies have highlighted the efficacy of compounds derived from or structurally related to this compound:

- Anti-Tubercular Activity : A specific derivative demonstrated an IC90 of approximately 40.32 µM against Mycobacterium tuberculosis, showcasing its potential as a lead compound for developing new anti-tubercular agents .

- Cytotoxicity Assessment : In vitro studies on HEK-293 cells indicated that most active compounds were non-toxic, suggesting a favorable safety profile for further development in therapeutic applications .

Scientific Research Applications

Chemical Structure and Synthesis

The chemical structure of the compound consists of multiple heterocycles, including pyridazine, thiazole, and piperazine rings. This structural complexity is believed to contribute to its diverse biological activities. The synthesis typically involves multi-step reactions, utilizing starting materials such as thiophenes and thiazoles, which can be modified through various synthetic pathways to enhance biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and piperazine rings have shown efficacy against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.06 to 1.88 mg/mL, highlighting their potential as antimicrobial agents .

Anticancer Potential

The incorporation of heterocyclic moieties such as pyridazine and thiazole into drug candidates has been linked to anticancer activity. Studies have demonstrated that compounds designed with these structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, thiazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have also been documented. The presence of a piperazine moiety is thought to enhance the anti-inflammatory profile by modulating inflammatory pathways and reducing cytokine production. Such compounds may serve as leads for developing new anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of the compound. Modifications at specific positions on the thiazole or piperazine rings can significantly alter the compound's potency and selectivity. For instance, substituents on the thiazole ring have been shown to influence both antimicrobial and anticancer activities, indicating that careful tuning of these groups is essential for enhancing therapeutic effects .

Case Studies

Several studies have explored related compounds with promising results:

- A study on thiazole derivatives demonstrated potent antibacterial activity against resistant strains of bacteria, suggesting a potential application in treating infections caused by multidrug-resistant organisms .

- Another investigation into pyridazine-based compounds revealed significant cytotoxicity against breast cancer cell lines, supporting further development in anticancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle Variations: The target compound’s pyridazinone core differs from phthalazinone () and quinazolinone (), which may alter electronic properties and binding affinities. Pyridazinones exhibit distinct hydrogen-bonding capabilities due to their ketone and adjacent nitrogen atoms . Thiazole-containing compounds (e.g., ) prioritize aromatic interactions, while pyridazinones balance polarity and planarity .

Piperazine linkers, as seen in the target compound and , facilitate conformational flexibility, critical for target engagement in enzymes or receptors .

Biological Activity Trends: Thiazole derivatives () show antioxidant and MAO-B inhibitory activity, suggesting neurological applications. The target compound’s thiophene-thiazole unit may align with these properties . Pyridazinone-linked antitumor agents () highlight the scaffold’s versatility in oncology, though the target compound’s efficacy remains untested .

Physicochemical Properties

Table 2: Hypothetical Property Comparison*

*Predicted using fragment-based calculations due to lack of experimental data.

Q & A

Q. What synthetic routes are recommended for synthesizing 2-methyl-6-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one?

- Methodological Answer : A multi-step approach is typically employed:

- Step 1 : Condensation of a pyridazine precursor with a thiophene-thiazole intermediate.

- Step 2 : Introduction of the piperazine-carbonyl linker via nucleophilic acyl substitution, using reagents like carbonyldiimidazole (CDI) or thionyl chloride (SOCl₂) to activate carbonyl groups .

- Step 3 : Final coupling under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases (e.g., triethylamine) to facilitate piperazine ring formation .

- Key Optimization : Solvent choice and temperature control (e.g., 80–100°C) are critical to minimize side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon connectivity, particularly for distinguishing thiophene, thiazole, and pyridazine moieties .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects synthetic impurities (e.g., unreacted intermediates) using reverse-phase C18 columns and UV detection .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and aromatic C-H stretching (~3000 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the final coupling step?

- Methodological Answer :

- Solvent Screening : Test solvents with varying polarity (e.g., DMF vs. THF) to stabilize intermediates and reduce steric hindrance .

- Catalyst Selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings if aryl halides are involved .

- Temperature Gradient Experiments : Perform reactions at 60°C, 80°C, and 100°C to identify optimal kinetic conditions without thermal degradation .

- In Situ Monitoring : Use thin-layer chromatography (TLC) or inline IR to track reaction progress and adjust stoichiometry dynamically .

Q. How should researchers address discrepancies in bioactivity data across studies?

- Methodological Answer :

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay protocols (e.g., MTT for cytotoxicity) to control variability .

- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to assess if metabolic degradation explains inconsistent activity .

- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple concentrations to confirm potency thresholds .

Q. What experimental strategies analyze the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Gravimetric Analysis (TGA) : Determine decomposition temperatures (Td) under nitrogen atmosphere .

- Lyophilization Tests : Assess stability in lyophilized form vs. solution state to guide formulation strategies .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases or GPCRs) based on thiazole and piperazine pharmacophores .

- QSAR Modeling : Train models on analogs with known IC₅₀ values to predict activity against new targets .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational flexibility .

Q. What strategies identify and mitigate synthetic impurities during scale-up?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., uncyclized intermediates or oxidized thiophene derivatives) .

- Recrystallization Optimization : Screen solvent pairs (e.g., ethanol/water) to remove hydrophobic impurities .

- Taguchi Design of Experiments (DoE) : Systematically vary factors (e.g., reagent equivalents, stirring rate) to minimize impurity formation .

Q. How to design experiments to explore structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Scaffold Modifications : Synthesize analogs with substituted thiophene (e.g., 3-bromo vs. 3-methyl) or pyridazine rings to assess electronic effects .

- Bioisosteric Replacement : Replace the thiazole ring with oxadiazole or triazole and compare activity .

- Fragment-Based Screening : Test truncated fragments (e.g., thiophene-thiazole alone) to identify critical pharmacophores .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodological Answer :

- Shake-Flask Method : Measure solubility in PBS (pH 7.4) and DMSO at 25°C, using UV-Vis spectroscopy for quantification .

- Co-Solvency Studies : Test binary solvent systems (e.g., DMSO/water gradients) to identify optimal solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.